1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as BI-1, is a small molecule that has been extensively studied in scientific research due to its potential therapeutic properties. BI-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is still being explored, but it is believed to involve the regulation of intracellular calcium homeostasis. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to interact with a variety of proteins, including the inositol 1,4,5-trisphosphate receptor, the ryanodine receptor, and the plasma membrane calcium ATPase. By modulating the activity of these proteins, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is able to regulate intracellular calcium levels and prevent calcium-induced cell death.
Biochemical and Physiological Effects:
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-apoptotic properties, preventing cell death in a variety of disease models. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have anti-oxidant properties, protecting cells from oxidative stress. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has also been shown to have anti-inflammatory properties, reducing inflammation in a variety of disease models. Finally, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in a variety of disease models, making it a well-characterized compound for use in lab experiments. However, there are also limitations to the use of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is still being explored, and it may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are many future directions for research on 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. One area of interest is the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has potential as a therapeutic agent for the treatment of drug addiction and alcoholism. Another area of interest is the exploration of the mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, which is still not fully understood. Finally, the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole analogs with improved pharmacokinetic properties and specificity is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole involves a multi-step process, which has been described in detail in several scientific papers. The starting material for the synthesis is 2-aminobenzimidazole, which is reacted with ethyl bromoacetate to produce 2-(2-carboxyethyl)benzimidazole. This compound is then condensed with 1-methylimidazole to produce 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. The synthesis method has been optimized to produce high yields of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole with high purity.
Applications De Recherche Scientifique
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have a variety of biochemical and physiological effects, including anti-apoptotic, anti-oxidant, and anti-inflammatory properties. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been studied in a variety of disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.
Propriétés
IUPAC Name |
2-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-11-15(19-10-18-11)16-17-7-9-22(16)8-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDTRDHVYPWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.